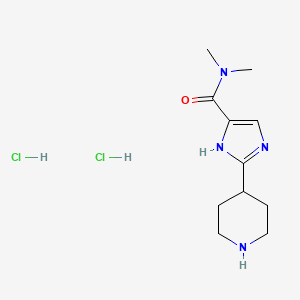

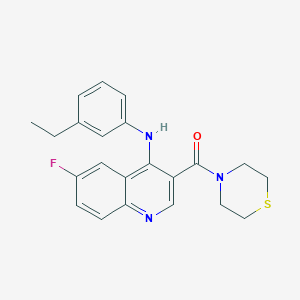

(4-((3-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((3-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone, also known as EF5, is a synthetic compound that has been used in scientific research for over two decades. It is a hypoxia-selective bioreductive agent that has been used to measure tissue oxygenation levels in vivo and in vitro. In

Scientific Research Applications

Analytical Chemistry Applications

In analytical chemistry, derivatives similar to "(4-((3-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone" have been used in high-performance liquid chromatography (HPLC) for the quality control of amino acids in pharmaceuticals. Phanquinone, a related compound, has been utilized as a fluorogenic labeling reagent in pre-column derivatization, enabling the efficient separation and fluorometric detection of amino acid adducts (Gatti et al., 2004).

Molecular Synthesis and Antitumor Activity

In the realm of molecular synthesis, compounds structurally related to "(4-((3-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone" have been synthesized and evaluated for their antitumor activity. For instance, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone exhibited distinct inhibition on the proliferation of various cancer cell lines, highlighting its potential in cancer therapeutics (Zhi-hua Tang & W. Fu, 2018).

Material Science and Photophysical Properties

In material science, novel fluorophores and their applications have been explored. For example, 6-methoxy-4-quinolone and its derivatives, akin to the compound , exhibit strong fluorescence across a wide pH range in aqueous media, making them useful for biomedical analysis. Such characteristics, including large Stokes' shift and high thermal stability, underscore their applicability in fluorescent labeling and sensing applications (Hirano et al., 2004).

properties

IUPAC Name |

[4-(3-ethylanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3OS/c1-2-15-4-3-5-17(12-15)25-21-18-13-16(23)6-7-20(18)24-14-19(21)22(27)26-8-10-28-11-9-26/h3-7,12-14H,2,8-11H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKOWABQXNODDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2713661.png)

![2-Chloro-N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]propanamide](/img/structure/B2713662.png)

![ethyl 1-(4-chlorophenyl)-4-[(2-furylmethyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2713663.png)

![N-(4-(furan-2-yl)thiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2713665.png)

![1-[(2S)-2-[(4-Cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2713667.png)

![4-(4-chlorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2713672.png)

![3-[(5-Fluoropyrimidin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2713675.png)